molecular formula C19H26O2 B083398 Citronellyl cinnamate CAS No. 10482-79-8

Citronellyl cinnamate

Cat. No. B083398
CAS RN: 10482-79-8
M. Wt: 286.4 g/mol
InChI Key: KMXKQELDKDGFRN-OUKQBFOZSA-N
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Description

Citronellyl cinnamate is a carboxylic ester . It is a compound with the molecular formula C19H26O2 . The molecular weight of Citronellyl cinnamate is 286.4 g/mol .


Synthesis Analysis

Citronellyl cinnamate can be synthesized by the enzymatic esterification of citronellol present in the citronella (Cymbopogon winterianus) essential oil with cinnamic acid . The reaction can achieve almost complete conversion of citronellol into citronellyl cinnamate (98%) after 48 hours of reaction using a molar ratio of 3:1 (cinnamic acid/alcohol), lipase concentration (Novozym 435) of 15% (w/w) and 70 °C .


Molecular Structure Analysis

The IUPAC name for Citronellyl cinnamate is 3,7-dimethyloct-6-enyl (E)-3-phenylprop-2-enoate . The InChI string is InChI=1S/C19H26O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-13,17H,7,9,14-15H2,1-3H3/b13-12+ . The Canonical SMILES is CC(CCC=C©C)CCOC(=O)C=CC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

Citronellyl cinnamate has a molecular weight of 286.4 g/mol . It has a XLogP3 of 6.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 9 rotatable bonds . The exact mass and monoisotopic mass of Citronellyl cinnamate are 286.193280068 g/mol .

Scientific Research Applications

  • Antimicrobial and Larvicidal Activities : Citronellyl cinnamate, obtained from Cymbopogon winterianus essential oil, demonstrated enhanced antimicrobial activity against bacteria like Staphylococcus aureus and increased larvicidal activity against Aedes aegypti larvae compared to unesterified oil (Staudt et al., 2020). Another study confirmed its potential as a bioinsecticide due to its toxic effects against Aedes aegypti larvae and Artemia salina (Cansian et al., 2021).

  • Skin Penetration Enhancement : Citronellyl cinnamate esters showed promising results as skin penetration enhancers for drugs, with low toxicity and the ability to increase the delivery of certain medications through the skin, as seen in studies with theophylline and hydrocortisone (Kopečná et al., 2019).

  • Anticancer Potential : Cinnamic acid derivatives, including citronellyl cinnamate, have been studied for their potential in anticancer research. These compounds have been explored for their synthesis and biological evaluation in relation to tumor inhibition (De et al., 2011).

  • Ameliorating Myelosuppression and Oxidative Stress : Cinnamic acid has been found to reduce myelosuppression and oxidative stress induced by cyclophosphamide, a chemotherapeutic agent. This suggests a protective influence of cinnamic acid derivatives on normal cells against chemotherapy-induced toxicity (Patra et al., 2012).

  • Herbicide Activity : Essential oils components like citronellyl cinnamate have shown potential as herbicides, exhibiting biocidal effects on plants like Arabidopsis thaliana (Lins et al., 2019).

  • Antinociceptive Effects : Citronellyl cinnamate demonstrated antinociceptive properties in animal models, suggesting its potential for pain relief applications (Rios et al., 2013).

  • Lipid Metabolism and Antioxidant Defense : Cinnamate supplementation in animals was found to enhance hepatic lipid metabolism and bolster antioxidant defense systems, indicating potential benefits in metabolic health (Lee et al., 2003).

properties

IUPAC Name

3,7-dimethyloct-6-enyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-13,17H,7,9,14-15H2,1-3H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXKQELDKDGFRN-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)CCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

380.00 °C. @ 760.00 mm Hg
Record name Citronellyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038957
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Citronellyl cinnamate

CAS RN

10482-79-8
Record name 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010482798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Citronellyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citronellyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038957
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
A Staudt, PF Duarte, NK Simas, ICR Leal… - researchgate.net
The chemical composition and biological properties of citronella essential oil were modified by enzymatic esterification of the major monoterpenic alcohols with cinnamic acid. The …
Number of citations: 0 www.researchgate.net
A Staudt, PF Duarte, BP Amaral… - Natural Product …, 2021 - Taylor & Francis
… citronellyl cinnamate … From this, we can observe that the maximum conversion in citronellyl cinnamate (98%) and geranyl cinnamate (99%) was reached after 48 h of reaction. …
Number of citations: 12 www.tandfonline.com
NB Perry, NJ Brennan, JW Van Klink, W Harris… - Phytochemistry, 1997 - Elsevier
… Gardner identified 'terpene' (1%), a sesquiterpene (70.5%), citronellyl cinnamate (6%), esters of a sesquiterpene alcohol (14.5%) and 'leptospermol' (3%) in a southern manuka oil [9]. A …
Number of citations: 118 www.sciencedirect.com
Z Khan, F Javed, Z Shamair, A Hafeez, T Fazal… - Journal of Industrial and …, 2021 - Elsevier
Esters are among the highest volume of industrial organic compounds produced. They are frequently employed in various domestic and industrial processes. Fischer esterification …
Number of citations: 87 www.sciencedirect.com
A Staudt, Y Brack, I Itabaiana Jr, ICR Leal - Molecular Catalysis, 2022 - Elsevier
… Also, our group reported in a previous study [66] the conversion (in 48 h) of 98% of citronellol into the citronellyl cinnamate ester catalyzed by the lipase B from P. antarctica immobilized …
Number of citations: 5 www.sciencedirect.com
J Ahamad, S Uthirapathy - ARO-The Scientific Journal of …, 2021 - aro.koyauniversity.org
Pelargonium graveolens (Geranium) is a source of the finest quality of fragrance and its essential oils are used as antibacterial, and antifungal agents. The aim of the current research is …
Number of citations: 10 aro.koyauniversity.org
T Gunathilake, TO Akanbi, Q Van Vuong… - Value-Addition in Food …, 2022 - Elsevier
… Some of the flavor compounds produced enzymatically in solvent-free media are isoamyl, butyl, ethyl, benzoate, geranyl, citronellyl cinnamate, and thiohexyl esters. The flavor …
Number of citations: 1 www.sciencedirect.com
HA Amel, H Kamel, F Meriem… - Tropical Journal of …, 2022 - researchgate.net
Pelargonium graveolens (PG) is a popular medicinal plant, widely used in Africa for centuries to treat various diseases. Because of its wide exploitation, the therapeutic studies of P. …
Number of citations: 1 www.researchgate.net
AF Ogundola, C Bvenura, AJ Afolayan - Tropical Journal of Pharmaceutical …, 2021 - ajol.info
Purpose: To investigate the effect of different soil textures on chemical composition and antioxidant properties of essential oils from Solanum nigrum. Methods: Four soils of differing …
Number of citations: 6 www.ajol.info
A Sesatty, S Ullevig - European Journal of Medicinal Plants, 2016
Number of citations: 3

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